N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3-Bromophenyl)ethylidene]-4-chlorobenzenesulfono hydrazide
- N-[(4-{N’-[1-(4-bromophenyl)ethylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide
Uniqueness
N-(4-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20BrN3O3S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(3-bromophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C22H20BrN3O3S/c1-16(18-7-6-8-19(23)15-18)24-25-22(27)17-11-13-20(14-12-17)26(2)30(28,29)21-9-4-3-5-10-21/h3-15H,1-2H3,(H,25,27)/b24-16+ |
InChI Key |
OLCQSXNCUVVBPF-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.